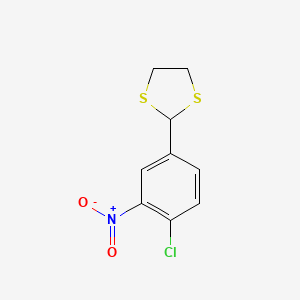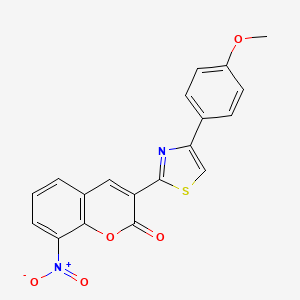
3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole compounds have been the focus of scientific research due to their potential applications in various fields, including medicine, agriculture, and materials science. They are known to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of thiazole compounds often involves the reaction of α-haloketones with thioamides . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds are known to undergo various chemical reactions due to the presence of reactive positions on the thiazole ring where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis, Characterization, and Biological Evaluation The compound 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one and its derivatives have been synthesized and characterized, showing significant potential in biological applications. A study synthesized and characterized Ru(II) DMSO complexes with substituted flavones, including a derivative of the mentioned compound. These complexes exhibited substantial cytotoxic potential against breast cancer cell lines, demonstrating their potential as anticancer agents (Singh et al., 2017).
Crystal Structures of Substituted Derivatives Another research explored the crystal structures of two substituted thiazolidine derivatives, including a compound structurally related to this compound. The study detailed the molecular interactions and crystal packing, contributing to understanding the compound's structural properties (Viswanathan et al., 2016).
Biological Activity
Antibacterial Effects Compounds structurally related to this compound have been synthesized and tested for antibacterial activity. The research emphasized synthesizing novel organic compounds and evaluating their efficacy against bacterial strains, indicating the compound's potential as an antibacterial agent (Behrami & Dobroshi, 2019).
Bio-Evaluation of Novel Derivatives A study focused on synthesizing novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide, structurally similar to the compound . These derivatives were evaluated for antimicrobial, antifungal, and antimalarial activity, showcasing the compound's potential in medical applications (Shah et al., 2016).
Mecanismo De Acción
Target of Action
The compound 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one, also known as 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one, is a thiazole derivative . Thiazole derivatives have been found to interact with a variety of targets in the body . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and others .
Direcciones Futuras
Research on thiazole compounds is ongoing, with efforts being made to synthesize new thiazole derivatives and study their pharmacological activities . This includes efforts to overcome challenges of microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Análisis Bioquímico
Biochemical Properties
3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, including acetylcholinesterase, which it inhibits effectively . This inhibition is crucial as it can modulate neurotransmitter levels, impacting neurological functions. Additionally, the compound interacts with other biomolecules such as receptors and transporters, influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . The compound can modulate gene expression, leading to changes in the production of various proteins and enzymes. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as acetylcholinesterase, inhibiting their activity . This binding is facilitated by the compound’s thiazole and chromenone moieties, which interact with the enzyme’s catalytic residues. Additionally, the nitro group of the compound can participate in redox reactions, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and neuroprotective activities . At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments within the cell, such as the mitochondria and the endoplasmic reticulum, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to these subcellular locations .
Propiedades
IUPAC Name |
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S/c1-25-13-7-5-11(6-8-13)15-10-27-18(20-15)14-9-12-3-2-4-16(21(23)24)17(12)26-19(14)22/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVHBGUXZHXPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2627990.png)
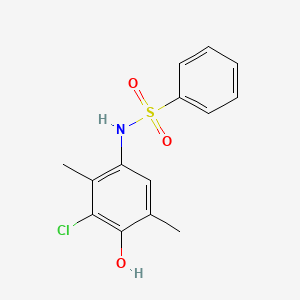


![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2627995.png)
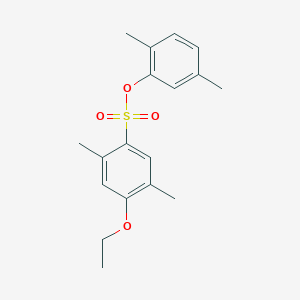
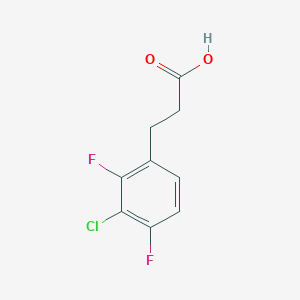
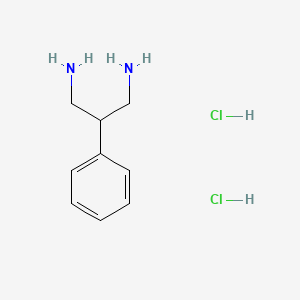
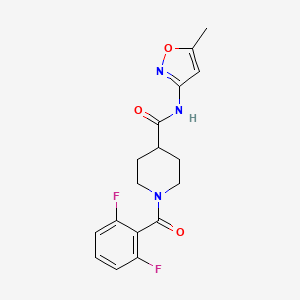
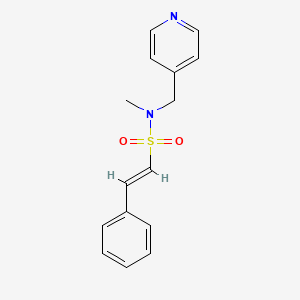

![Thieno[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2628010.png)
